molecular formula C6H8N2O B589329 1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one CAS No. 149944-69-4

1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one

Cat. No.: B589329
CAS No.: 149944-69-4
M. Wt: 124.143
InChI Key: JKSMNEQYSVALND-UHFFFAOYSA-N
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Description

1,7-Diazabicyclo[420]oct-3-EN-8-one is a bicyclic compound with a unique structure that includes nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one typically involves multistep reactions starting from simpler organic compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound

Scientific Research Applications

1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazabicyclo[420]oct-3-EN-8-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,7-diazabicyclo[4.2.0]oct-3-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-7-5-3-1-2-4-8(5)6/h1-2,5H,3-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSMNEQYSVALND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN2C1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666049
Record name 1,7-Diazabicyclo[4.2.0]oct-3-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149944-69-4
Record name 1,7-Diazabicyclo[4.2.0]oct-3-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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